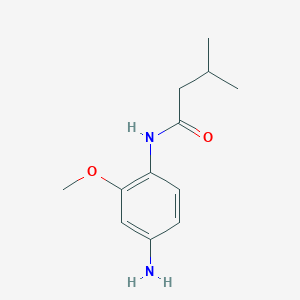

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide

Descripción

Chemical Identity and Structural Characterization

The comprehensive characterization of N-(4-amino-2-methoxyphenyl)-3-methylbutanamide requires detailed examination of its nomenclature, registry information, and structural identifiers across multiple chemical databases. This compound exhibits a well-defined molecular architecture that can be systematically described through various chemical identification systems, providing researchers with multiple reference points for accurate compound identification and retrieval from chemical literature and databases.

Nomenclature and Identification

The nomenclature and identification of this compound encompasses multiple naming conventions and identifier systems that facilitate precise chemical communication and database searches. The compound's systematic naming follows established International Union of Pure and Applied Chemistry guidelines while accommodating variations commonly encountered in chemical literature and commercial sources. These identification systems serve as critical tools for researchers, enabling accurate cross-referencing between different chemical databases and ensuring consistent communication within the scientific community.

IUPAC Naming and Variations

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the molecular structure through its constituent functional groups and substitution patterns. This nomenclature follows the standard convention of identifying the amide functional group as the primary structure, with the substituted phenyl ring designated as the N-substituent. The aromatic ring contains two substituents: an amino group at the 4-position and a methoxy group at the 2-position, both relative to the point of amide attachment. The alkyl chain portion consists of a 3-methylbutanamide group, indicating a four-carbon chain with a methyl branch at the third carbon position.

Propiedades

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8(2)6-12(15)14-10-5-4-9(13)7-11(10)16-3/h4-5,7-8H,6,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCSETQJQCOFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359358 | |

| Record name | N-(4-amino-2-methoxyphenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760204-87-3 | |

| Record name | N-(4-amino-2-methoxyphenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methoxyphenyl)-3-methylbutanamide typically involves the alkylation of primary amines and the reduction of nitriles and amides. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), which are powerful reducing agents . The reaction conditions often involve the use of catalysts such as tin or iron to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction reactions using similar reagents and catalysts. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Reagents such as LiAlH4 and NaBH4 are commonly used.

Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are examples of substitution reactions that this compound can undergo.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Aplicaciones Científicas De Investigación

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide has several scientific research applications:

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(4-amino-2-methoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares N-(4-amino-2-methoxyphenyl)-3-methylbutanamide with structurally related amides, focusing on substituents, molecular weight, and reported activities:

Crystallographic and Physicochemical Insights

- Crystal Packing : Amides like 3-chloro-N-(4-methoxyphenyl)propanamide exhibit strong C–H···O hydrogen bonds and planar amide resonance, stabilizing crystal lattices . The target compound’s methoxy group may introduce steric hindrance, altering packing efficiency.

- Solubility: The 3-methylbutanamide chain in the target compound likely enhances lipophilicity compared to shorter-chain analogues (e.g., N-(4-aminophenyl)acetamide), impacting bioavailability .

Actividad Biológica

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide, a compound with the molecular formula and an average molar mass of approximately 222.288 g/mol, has garnered attention in pharmacological research due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and comparative analysis with similar compounds.

Structural Characteristics

The compound's structure includes:

- Amine Group : Contributes to its reactivity and interaction with biological targets.

- Methoxy Group : Enhances solubility and may influence biological activity.

- Butanamide Moiety : Provides stability and potential for various modifications.

Inhibition of Cytochrome P450 Enzymes

This compound has been identified as a potent inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism, thereby influencing the pharmacokinetics and pharmacodynamics of co-administered drugs. Such interactions are crucial for understanding the compound's role in therapeutic settings and its potential to alter the efficacy and safety profiles of other medications.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. This suggests that the compound may also possess antibacterial or antifungal activities, making it a candidate for further exploration in treating infections.

The mechanism through which this compound exerts its biological effects likely involves:

- Enzyme Interaction : Binding to specific enzymes or receptors, modulating their activity.

- Pathway Modulation : Influencing biochemical pathways related to drug metabolism and cellular proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-amino-3-methoxyphenyl)-3-methylbutanamide | Similar structure with different substitution | Potentially similar enzyme inhibition |

| N-(4-chloro-2-methoxyphenyl)-3-methylbutanamide | Chlorine substituent instead of amino group | Antimicrobial activity |

| N-(2-hydroxy-4-methoxyphenyl)-3-methylbutanamide | Hydroxy group addition | Enhanced solubility and bioactivity |

The unique combination of an amino group at the para position and a methoxy group at the ortho position distinguishes this compound from its analogs, potentially conferring distinct biological activities.

Case Studies

While specific case studies directly involving this compound are scarce, related research provides insights into its potential applications:

- Anticancer Research : Analogous compounds have shown significant cytotoxicity in cancer cell lines, emphasizing the need for further investigation into this compound's anticancer properties.

- Drug Interaction Studies : Investigations into the inhibition of CYP enzymes highlight its relevance in pharmacology, particularly concerning drug-drug interactions that could impact therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-amino-2-methoxyphenyl)-3-methylbutanamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via amidation reactions using 3-methylbutanoyl chloride and 4-amino-2-methoxyaniline under basic conditions (e.g., sodium bicarbonate). Purification typically involves column chromatography on silica gel, as demonstrated in analogous amide syntheses yielding 52–92% depending on substituents and reaction time . Optimization may include adjusting solvent systems (e.g., acetone or DMF), temperature, and stoichiometry of reactants. For example, extended reaction times (3 hours vs. 2.5 hours) improved yields in related compounds .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer : Characterization relies on multimodal analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with methoxy ( ppm) and amide ( ppm) signals serving as key markers .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 265.1452 for CHNO) .

- X-ray Crystallography : Resolves bond lengths and angles, as seen in structurally similar amides (e.g., C–C bond precision of ±0.007 Å) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodological Answer : Target-based assays include:

- Kinase Inhibition : CDK2/CDK9 inhibition assays using ATP-competitive binding protocols, with IC determination via fluorescence polarization .

- Receptor Binding : Radioligand displacement assays (e.g., cannabinoid receptor antagonism studies using H-CP55940) .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitutions:

- Aromatic Ring Modifications : Introducing electron-withdrawing groups (e.g., fluorine at the 4-position) enhances kinase inhibition by improving hydrogen bonding with ATP-binding pockets .

- Alkyl Chain Variations : Branching (e.g., 3-methyl vs. 2-methyl) affects lipophilicity and metabolic stability, as shown in analogues with improved pharmacokinetic profiles .

- Quantitative Analysis : Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding affinities .

Q. What crystallographic strategies are effective for resolving hydrogen-bonding networks in this compound?

- Methodological Answer :

- Data Collection : High-resolution X-ray data ( Å, K) minimizes thermal motion artifacts .

- Software Tools : SHELXL for refinement, with graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., R(8) motifs in amide dimers) .

- Validation : Check for π-π stacking (e.g., 3.8–4.2 Å interplanar distances) and torsional angles ( tolerance) .

Q. How can mass spectrometry address discrepancies in molecular identification during metabolic studies?

- Methodological Answer :

- LC-HRMS/MS : Fragmentation patterns (e.g., loss of –NH or –OCH groups) distinguish parent compounds from metabolites .

- Isotopic Labeling : C or N labels track metabolic pathways in hepatocyte incubations .

- Data Cross-Validation : Compare with synthetic standards using retention time alignment (±0.1 min) and mass accuracy (<5 ppm) .

Q. What experimental designs mitigate contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Protocols : Use uniform cell lines (e.g., ATCC-certified), passage numbers (<20), and assay buffers (e.g., pH 7.4 Tris-HCl) .

- Positive Controls : Include reference inhibitors (e.g., Roscovitine for CDK2) to normalize inter-lab variability .

- Statistical Rigor : Triplicate repeats with ANOVA analysis () and outlier removal (Grubbs’ test) .

Q. How can hydrogen-bonding patterns inform co-crystallization strategies with target proteins?

- Methodological Answer :

- Pre-soaking Experiments : Incubate protein crystals (e.g., CDK2) with 1–5 mM compound for 24–48 hours .

- Halogen Bonding : Introduce bromine/chlorine substituents to exploit protein backbone carbonyl interactions, as seen in kinase inhibitors .

- Solvent Mapping : Molecular dynamics simulations (AMBER) predict hydration sites critical for ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.